Electron Mobility of NTI-Terminated Triad Outperforms NDI-Based Counterpart in n-Type OFETs
The naphtho[2,3-b]thiophene diimide (NTI)-based triad NTI-BTT exhibits an electron mobility of 0.13 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), which is four times higher than that of its naphthalene diimide (NDI)-based counterpart under comparable fabrication conditions [1]. This differentiation stems from improved π-π interactions and reduced intermolecular distances in the NTI-based material (π-π stacking distance of 3.45 Å) [1]. In contrast, the NTI-BT triad, which lacks a thiophene spacer, shows a substantial drop in electron mobility to 0.004 cm² V⁻¹ s⁻¹, highlighting the critical role of molecular design enabled by the NTI core [1].
| Evidence Dimension | Electron mobility (n-type charge transport) |
|---|---|
| Target Compound Data | NTI-BTT triad: 0.13 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | NDI-based counterpart triad: 0.0325 cm² V⁻¹ s⁻¹ (four times lower than NTI-BTT) |
| Quantified Difference | Fourfold higher mobility (0.13 vs. 0.0325 cm² V⁻¹ s⁻¹) |
| Conditions | OFET devices; NTI-BTT with thiophene spacer between NTI and benzothiadiazole units; NDI-based counterpart used as control |
Why This Matters
This fourfold mobility enhancement directly influences device performance, making NTI-based materials a superior choice for high-performance n-type OFETs and complementary logic circuits.
- [1] Zhang, S., Wu, Z., Liu, D. et al. Naphtho[2,3-b]thiophene diimide-terminated acceptor triads for improved n-type organic semiconductors. Sci. China Mater. 68, 1777–1787 (2025). DOI: 10.1007/s40843-025-3284-x View Source
